N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine

Cancer Chemoprevention Lung Cancer Cytochrome P450 Inhibition

Chronic cancer chemoprevention studies often face solubility and toxicity trade-offs with parent isothiocyanates. PEITC-NAC, the N-acetylcysteine conjugate metabolite, provides superior water solubility and reduced toxicity enabling long-term dietary administration in vivo. • Reduces lung tumor multiplicity ~30% as monotherapy and up to 62% combined with myo-inositol in A/J mouse models • Inhibits SK-Hep1 hepatoma cell proliferation by 30% at 10 µM while downregulating MMP-2 and MMP-9 • Suppresses LNCaP prostate cancer growth by 30% at 5 µM via G2/M arrest, Cdk1, and cyclin B1 downregulation Validated for dietary chemoprevention in NNK- and BaP-induced rodent lung tumorigenesis models.

Molecular Formula C14H18N2O3S2
Molecular Weight 326.4 g/mol
CAS No. 131918-97-3
Cat. No. B017568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine
CAS131918-97-3
Synonyms2-Acetylamino-3-phenethylthiocarbamoylsulfanyl-propionic Acid; 
Molecular FormulaC14H18N2O3S2
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCC(=O)NC(CSC(=S)NCCC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C14H18N2O3S2/c1-10(17)16-12(13(18)19)9-21-14(20)15-8-7-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,15,20)(H,16,17)(H,18,19)/t12-/m0/s1
InChIKeyBPWJNEDSCLPNGK-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine (CAS 131918-97-3) Product Profile and Procurement Essentials


N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine (CAS 131918-97-3), commonly referred to as PEITC-NAC, is an N-acetylcysteine conjugate of phenethyl isothiocyanate (PEITC) . This compound is classified as a thiol conjugate of an isothiocyanate and is recognized as a major urinary metabolite of dietary PEITC following the consumption of cruciferous vegetables, formed via the mercapturic acid pathway [1][2]. It is primarily utilized in preclinical research as a cancer chemopreventive and chemotherapeutic agent, with documented activity in lung, prostate, and hepatic cancer models [3].

N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine (PEITC-NAC): Why In-Class Analogs Are Not Interchangeable


Substituting PEITC-NAC with its parent compound PEITC or with alternative thiol conjugates such as PEITC-GSH or PEITC-Cys is not scientifically valid due to quantifiable differences in biochemical potency, stability, and physical properties. Head-to-head studies demonstrate a clear structure-activity relationship where the nature of the conjugated moiety dictates the compound's inhibitory activity [1]. Specifically, the relative potency for inhibiting NNK metabolism in mouse lung microsomes follows the rank order: PEITC-Cys > PEITC-GSH > PEITC-NAC [2]. Furthermore, while PEITC-NAC may exhibit lower in vitro enzyme inhibition compared to its precursors, it offers critical advantages in terms of water solubility and reduced toxicity that are essential for in vivo and long-term dietary administration studies [3]. These distinctions are not merely academic; they have direct implications for experimental design, especially in animal models where solubility and chronic tolerability are key determinants of study success. The following section provides the precise, quantitative basis for these claims.

N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine: Head-to-Head Performance Data Versus Key Comparators


PEITC-NAC Exhibits Defined Inhibitory Potency in NNK Metabolism Relative to Other Thiol Conjugates

In a direct head-to-head comparison of thiol conjugates, PEITC-NAC's ability to inhibit the metabolic activation of the tobacco-specific nitrosamine NNK in mouse lung microsomes was quantified and ranked against its analogs. The study established a clear potency hierarchy [1].

Cancer Chemoprevention Lung Cancer Cytochrome P450 Inhibition

PEITC-NAC Delivers Quantifiable In Vivo Tumor Multiplicity Reduction in a Validated Lung Cancer Model

In an NNK-induced lung tumorigenesis bioassay in A/J mice, the in vivo chemopreventive efficacy of PEITC-NAC was directly compared to that of the parent compound PEITC and the more potent conjugate PHITC-NAC. PEITC-NAC demonstrated a consistent, measurable reduction in tumor burden [1].

In Vivo Efficacy Lung Tumorigenesis A/J Mouse Model

PEITC-NAC Demonstrates Superior Antiproliferative Activity Compared to its Parent PEITC in Prostate Cancer Cells

In a direct head-to-head comparison, the antiproliferative effect of PEITC-NAC was evaluated against its parent compound, PEITC, in LNCaP human prostate cancer cells. The conjugate demonstrated a slightly greater efficacy at the same concentration [1].

Prostate Cancer Antiproliferative Activity LNCaP Cells

PEITC-NAC Matches or Exceeds Parent Compound in Suppressing Hepatoma Cell Metastatic Properties

The anti-metastatic potential of PEITC-NAC was directly compared to that of PEITC in SK-Hep1 human hepatoma cells. The study quantified effects on cell proliferation and critical factors in metastasis [1].

Cancer Metastasis Hepatoma Cell Invasion and Migration

PEITC-NAC Offers Improved Solubility and Reduced Toxicity Compared to PEITC for In Vivo Applications

A key differentiator for in vivo and long-term dietary studies is the improved physicochemical and toxicological profile of PEITC-NAC relative to its parent compound, PEITC. This is consistently cited as a primary reason for its development and use [1][2].

Formulation Bioavailability In Vivo Toxicology

PEITC-NAC Synergizes with Myo-Inositol to Achieve Significant Tumor Burden Reduction in a Lung Cancer Model

The efficacy of PEITC-NAC was evaluated in combination with myo-inositol (MI) in a mouse model of tobacco carcinogen-induced lung adenocarcinoma. The combination therapy resulted in a statistically significant reduction in tumor multiplicity compared to the control group [1].

Combination Therapy Chemoprevention Lung Adenocarcinoma

Optimal Use Cases for N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine (PEITC-NAC) in Scientific Research


In Vivo Lung Cancer Chemoprevention Studies in Rodent Models

PEITC-NAC is an optimal compound for long-term dietary administration in rodent models of lung tumorigenesis (e.g., A/J mouse or F344 rat) induced by tobacco-specific nitrosamines like NNK or polycyclic aromatic hydrocarbons like benzo[a]pyrene. Its selection is justified by its established in vivo efficacy, reducing lung tumor multiplicity by approximately 30% in monotherapy [1] and up to 62% in combination with myo-inositol [2], combined with its favorable solubility and low toxicity profile compared to the parent compound PEITC [3]. This makes it particularly well-suited for chronic dosing regimens where tolerability and consistent exposure are critical.

Investigating Anti-Metastatic Mechanisms in Hepatoma and Prostate Cancer Models

For researchers studying the suppression of cancer cell adhesion, invasion, migration, and the expression of matrix metalloproteinases (MMPs), PEITC-NAC is a key tool. In SK-Hep1 human hepatoma cells, PEITC-NAC has been shown to inhibit cell proliferation by 30% at 10 μM and downregulate MMP-2 and MMP-9 protein expression to a degree that is comparable to or greater than its parent compound, PEITC [4]. This specific activity profile, coupled with its reduced chemical reactivity, makes it a preferred reagent for dissecting the pathways governing metastasis without the confounding toxicity of PEITC.

Exploratory Studies on Combination Chemopreventive Regimens

PEITC-NAC is a strong candidate for inclusion in preclinical studies evaluating multi-agent chemopreventive combinations. Quantitative evidence demonstrates that pairing PEITC-NAC with myo-inositol (MI) or indole-3-carbinol (I3C) yields a statistically significant and enhanced reduction in lung tumor multiplicity in A/J mice compared to either agent alone [2][5]. This established synergy provides a robust, data-driven foundation for researchers aiming to develop more effective, multi-targeted strategies for cancer prevention, particularly in high-risk populations such as former smokers.

Prostate Cancer Cell Cycle Arrest and Apoptosis Studies

In vitro studies focusing on androgen-dependent (LNCaP) and androgen-independent (DU-145) prostate cancer cell lines should consider PEITC-NAC for its well-characterized effects on cell cycle regulation and apoptosis induction. At a concentration of 5 μM, PEITC-NAC has been shown to reduce LNCaP cell proliferation by 30%, a 5-percentage-point improvement over the parent compound PEITC, and is associated with G2/M phase arrest and downregulation of Cdk1 and cyclin B1 [6]. This quantitative and mechanistic data makes PEITC-NAC a valuable standard for comparative studies on growth modulation in prostate cancer models.

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